molecular formula C10H5F17S B1202227 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol CAS No. 34143-74-3

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Cat. No. B1202227
CAS RN: 34143-74-3
M. Wt: 480.19 g/mol
InChI Key: URJIJZCEKHSLHA-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol (HDFD) is a synthetic organosulfur compound that has been studied for its potential applications in biochemistry and medicine. It is a type of thiol, a sulfur-containing molecule with a distinctive odor. HDFD has been shown to possess a number of biochemical and physiological effects, which makes it a promising candidate for further research and development.

Scientific Research Applications

1. Surface Modification for Raman Scattering Detection 1H,1H,2H,2H-Perfluorodecanethiol (PFDT) can be used to modify the surface of polydopamine-silver (Ag) nanoparticle array for surface enhanced raman scattering detection . This application is particularly useful in the field of analytical chemistry where Raman scattering is a commonly used technique for the identification of molecular structures.

Anti-Corrosive Coating

PFDT can also be used as an anti-corrosive coating that blocks oxidation and gives lubricating properties on the surface of copper . This application is beneficial in industries where copper is used, such as electronics and plumbing, to increase the lifespan and efficiency of copper-based products.

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F17S/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJIJZCEKHSLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CH2SH, C10H5F17S
Record name 1-Decanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337446
Record name 2-(Perfluorooctyl)ethanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

CAS RN

34143-74-3
Record name 1,1,2,2-Tetrahydroperfluorodecanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034143743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Perfluorooctyl)ethanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,2,2-TETRAHYDROPERFLUORODECANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5R6U82KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of thiourea (105.7 g, 1.39 moles), 2-(perfluorooctyl)ethyl iodide (531.5 g), 0.926 moles) and anhydrous ethanol (1000 mL) was heated at reflux for 6 hours. Approximately half of the alcohol was removed at reduced pressure and replaced with water. Solid sodium hydroxide (37.0 g) was added and the mixture heated under slow nitrogen purge. The volatile liquid products were collected by steam distillation using a modified Dean-Stark apparatus to yield 414 g (93.1 molar yield) of 2-(perfluorooctyl)ethyl mercaptan. After two consecutive water washes the product was suficiently pure by glc (99.3%) and used without further purification.
Quantity
105.7 g
Type
reactant
Reaction Step One
Quantity
531.5 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Reactant of Route 2
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Reactant of Route 3
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Reactant of Route 4
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Reactant of Route 5
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Reactant of Route 6
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Citations

For This Compound
74
Citations
J Li, MP Wylie, CP McCoy - British Journal of Pharmacy, 2022 - search.informit.org
In this research, silver-seeded PVC was synthesised and modified to combat ventilator-associated pneumonia by preventing bacterial adherence. The silver-seeded PVC was …
Number of citations: 0 search.informit.org
M Cheung, WWY Lee, R Goodacre, DP Cowcher… - biospec.net
Copper wires were taken from multicore electrical cables. Silver nitrate (99.9999%), 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 9, 9, 10, 10, 10-heptadecafluoro-1-decanethiol, HDFT, dichloromethane…
Number of citations: 0 www.biospec.net
KY Wu, SY Yu, YT Tao - Langmuir, 2009 - ACS Publications
Self-assembled monolayers (SAMs) of binary mixtures of n-decanethiol and the fluorinated analogue (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanethiol) were formed …
Number of citations: 0 pubs.acs.org
C Melody, LW WY, B Steven, BS EJ - 2016 - pubag.nal.usda.gov
Raman analysis of dilute aqueous solutions is normally prevented by their low signal levels. A very general method to increase the concentration to detectable levels is to evaporate …
Number of citations: 0 pubag.nal.usda.gov
HY Chen, IW Wu, CT Chen, SW Liu, CI Wu - Organic Electronics, 2012 - Elsevier
We demonstrated excellent performance improvement of bottom-contact pentacene-based organic thin film transistors (OTFTs) fabricated at room-temperature with silver electrodes …
Number of citations: 0 www.sciencedirect.com
IA Larmour, SEJ Bell, GC Saunders - Angewandte Chemie, 2007 - Wiley Online Library
Much of the recent research on hydrophobic materials has been inspired by the water-repellent nature of lotus leaves (Nelumbo nucifera and N. lutea), which show a double roughness …
Number of citations: 0 onlinelibrary.wiley.com
M Cheung, WWY Lee, JN McCracken… - Analytical …, 2016 - ACS Publications
Raman analysis of dilute aqueous solutions is normally prevented by their low signal levels. A very general method to increase the concentration to detectable levels is to evaporate …
Number of citations: 0 pubs.acs.org
陳慧瑜 - 2011 - airitilibrary.com
Excellent performance improvement has been demonstrated of bottom-contact pentacene-based organic thin film transistors (OTFTs) with silver electrodes modified by self-assembled …
Number of citations: 0 www.airitilibrary.com
S Khandekar, K Muralidhar, MK Yadav… - Drop Dynamics and …, 2020 - Springer
Non-wetting surfaces are surfaces that promote dropwise condensation. However, most raw surfaces have high free surface energy and exhibit high-wetting behavior. Accordingly, in …
Number of citations: 0 link.springer.com
S Lemonier, JD Marty, J Fitremann - Helvetica Chimica Acta, 2019 - Wiley Online Library
A poly(vinylmethyl‐co‐dimethyl)siloxane has been functionalized with phenylethanethiol, N‐methylmercaptoacetamide and heptadecafluoro‐1‐decanethiol by a thermal radical thiol‐…
Number of citations: 0 onlinelibrary.wiley.com

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